molecular formula C20H14N4O2 B190285 2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine CAS No. 13752-53-9

2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine

Cat. No. B190285
CAS RN: 13752-53-9
M. Wt: 342.3 g/mol
InChI Key: DIXHWJYQQGNWTI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It’s a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoxazole moiety, which is a bicyclic planar molecule . The structure also includes an amino group, which contributes to its reactivity and biological activity.


Chemical Reactions Analysis

The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology . The combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .

Future Directions

The development of effective methods to synthesize these compounds has attracted great attention . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, the future directions for this compound could include further exploration of its synthesis methods, biological activities, and potential applications in medicinal chemistry.

properties

IUPAC Name

2-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c21-13-5-7-17-15(9-13)23-19(25-17)11-1-2-12(4-3-11)20-24-16-10-14(22)6-8-18(16)26-20/h1-10H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXHWJYQQGNWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)C4=NC5=C(O4)C=CC(=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281709
Record name 1,4-Bis(5-amino-2-benzoxazolyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine

CAS RN

13752-53-9
Record name 1,4-Bis(5-amino-2-benzoxazolyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13752-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(5-amino-2-benzoxazolyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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